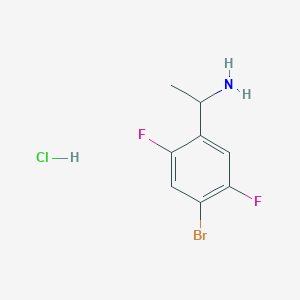

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClF2N and a molecular weight of 272.52 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is typically available as a white crystalline powder and is used primarily for research purposes .

Méthodes De Préparation

The synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Applications De Recherche Scientifique

Antidepressant Research

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is investigated for its potential as an antidepressant. The compound's structural similarity to known antidepressants allows researchers to explore its efficacy in modulating serotonin and norepinephrine levels in the brain.

Case Study:

A study published in the Journal of Medicinal Chemistry examined derivatives of phenethylamines, including this compound, for their effects on serotonin receptors. The results indicated that modifications to the phenyl ring significantly influenced receptor binding affinity and selectivity .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines is being evaluated.

Case Study:

In vitro studies demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing functional materials, particularly in creating polymers with enhanced thermal stability and electrical conductivity.

Data Table: Synthesis Overview

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:

1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but lacks one fluorine atom, which can affect its reactivity and biological activity.

1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride: This compound has a different fluorine substitution pattern, leading to variations in its chemical and biological properties.

1-(5-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride: The position of the bromine and fluorine atoms differs, which can influence the compound’s interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

- Chemical Formula : C8H9BrF2N·HCl

- Molecular Weight : 164.53 g/mol

- Purity : Typically >95% for research applications .

1. Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with fluorinated phenyl groups have shown enhanced potency against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of fluorine atoms contributes to the increased biological activity by enhancing lipophilicity and binding affinity to target proteins .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 50 | HCT116 |

| Compound B | 30 | KMS-12 BM |

| Compound C | 15 | SNU16 |

The mechanism of action for compounds like this compound often involves the inhibition of specific kinases involved in cancer progression. For example, inhibitors targeting PLK4 and FGFR1 have shown promising results in preclinical models, suggesting that similar mechanisms may be applicable to this compound .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of a series of phenylamine derivatives, including those with bromine and fluorine substitutions. The results indicated that these compounds exhibited significant cytotoxicity towards various tumor cell lines, with IC50 values ranging from nanomolar to micromolar levels depending on the specific substitution patterns .

Case Study 2: In Vivo Studies

In vivo studies using mouse models have demonstrated that compounds structurally related to this compound effectively reduced tumor growth without significant toxicity, highlighting their potential as therapeutic agents in cancer treatment .

Propriétés

IUPAC Name |

1-(4-bromo-2,5-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMLJGMQSDTWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)Br)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.